molecular formula C22H21NO3 B5757123 3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide

3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5757123
M. Wt: 347.4 g/mol
InChI Key: IIUNEKPYTJKEHT-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide involves the inhibition of enzymes such as tyrosine kinase and phosphodiesterase. This leads to the suppression of various signaling pathways that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It also exhibits antioxidant properties that can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of the compound.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxyaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl bromide to yield the final product. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(benzyloxy)-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit inhibitory effects on various enzymes such as tyrosine kinase and phosphodiesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, diabetes, and inflammation.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-2-25-21-14-7-6-13-20(21)23-22(24)18-11-8-12-19(15-18)26-16-17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUNEKPYTJKEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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